molecular formula C24H26ClN5O4S B12497782 3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid

3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid

Cat. No.: B12497782
M. Wt: 516.0 g/mol
InChI Key: XLRHVZPETKYVLW-UHFFFAOYSA-N
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Description

3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a triazole ring, and a benzoic acid moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid typically involves multiple steps, starting with the formation of the triazole ring This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the chlorophenyl and triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving triazole-containing compounds.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group are likely to play key roles in binding to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups may exhibit comparable properties.

    Triazole-containing compounds: Other triazole derivatives could share similar biological activities.

    Benzoic acid derivatives: Compounds with benzoic acid moieties may have related chemical reactivity.

Uniqueness

What sets 3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid apart is its unique combination of functional groups, which may confer distinct properties and applications not seen in other similar compounds.

Properties

Molecular Formula

C24H26ClN5O4S

Molecular Weight

516.0 g/mol

IUPAC Name

3-[[2-[[5-[1-[(4-chlorobenzoyl)amino]-3-methylbutyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C24H26ClN5O4S/c1-14(2)11-19(27-22(32)15-7-9-17(25)10-8-15)21-28-29-24(30(21)3)35-13-20(31)26-18-6-4-5-16(12-18)23(33)34/h4-10,12,14,19H,11,13H2,1-3H3,(H,26,31)(H,27,32)(H,33,34)

InChI Key

XLRHVZPETKYVLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NN=C(N1C)SCC(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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